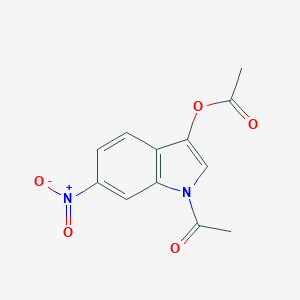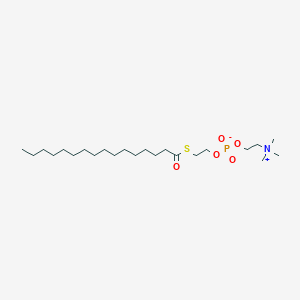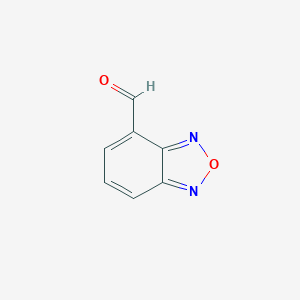
1-Acetyl-6-nitro-1H-indol-3-YL acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-6-nitro-1H-indol-3-YL acetate, commonly known as ANIA, is a chemical compound that belongs to the indole family. It is a yellow crystalline powder that is soluble in organic solvents. ANIA has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of ANIA is not fully understood. However, it is believed that ANIA acts as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase. ANIA has also been reported to exhibit antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
ANIA has been reported to have various biochemical and physiological effects. ANIA has been shown to exhibit antitumor, anti-inflammatory, and antioxidant activities. ANIA has also been reported to exhibit neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ANIA has several advantages as a research tool. It is readily available and relatively inexpensive. ANIA is also stable under normal laboratory conditions. However, ANIA has some limitations, such as its low solubility in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on ANIA. One potential area of research is the development of new synthetic routes for ANIA and related compounds. Another area of research is the investigation of the potential use of ANIA in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, the development of new applications for ANIA in material science and catalysis is an exciting area of research.
Métodos De Síntesis
The synthesis of ANIA involves the reaction of 6-nitroindole with acetic anhydride in the presence of a catalyst such as sulfuric acid. The product is then purified using column chromatography to obtain pure ANIA.
Aplicaciones Científicas De Investigación
ANIA has been extensively studied for its potential applications in various fields such as organic chemistry, medicinal chemistry, and material science. ANIA has been used as a starting material for the synthesis of various compounds such as indole derivatives, heterocyclic compounds, and natural products.
Propiedades
Número CAS |
108669-74-5 |
|---|---|
Fórmula molecular |
C12H10N2O5 |
Peso molecular |
262.22 g/mol |
Nombre IUPAC |
(1-acetyl-6-nitroindol-3-yl) acetate |
InChI |
InChI=1S/C12H10N2O5/c1-7(15)13-6-12(19-8(2)16)10-4-3-9(14(17)18)5-11(10)13/h3-6H,1-2H3 |
Clave InChI |
CUHAPBLVXGVKGV-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C=C(C2=C1C=C(C=C2)[N+](=O)[O-])OC(=O)C |
SMILES canónico |
CC(=O)N1C=C(C2=C1C=C(C=C2)[N+](=O)[O-])OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B27950.png)




![Benzo[d]thiazol-5-ol](/img/structure/B27958.png)

